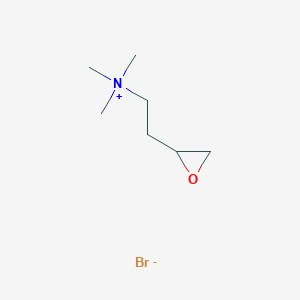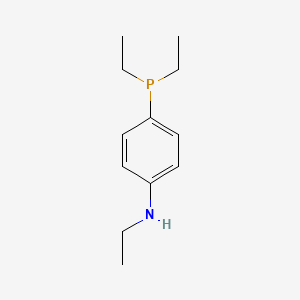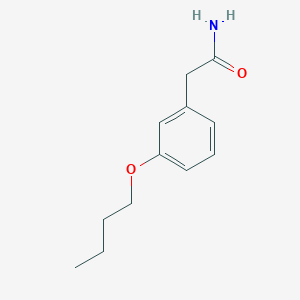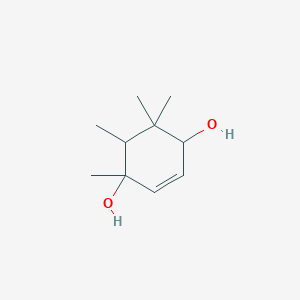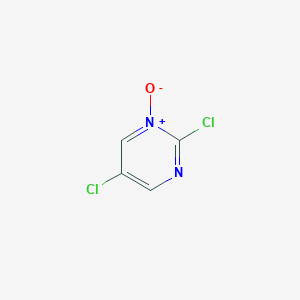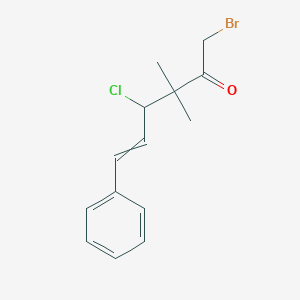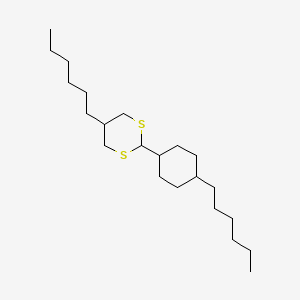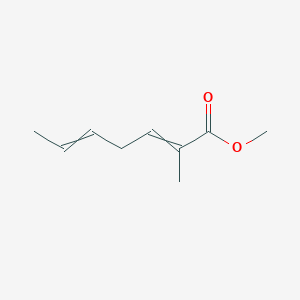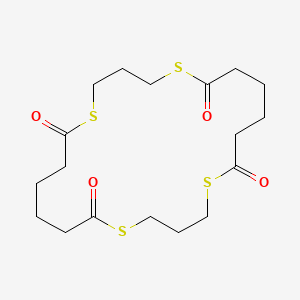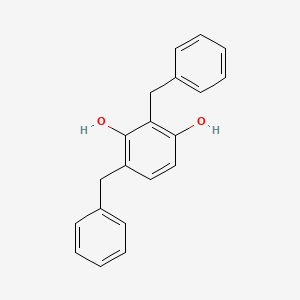
2,4-Dibenzylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibenzylbenzene-1,3-diol is an organic compound characterized by two benzyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is a type of dihydroxybenzene, which is a class of aromatic compounds known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibenzylbenzene-1,3-diol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product undergoes further hydroxylation to introduce the hydroxyl groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of benzylbenzene intermediates followed by selective hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibenzylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions to oxidize the hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2,4-Dibenzylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibenzylbenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potential antioxidant .
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 2,4-Dibenzylbenzene-1,3-diol is unique due to the presence of benzyl groups, which enhance its hydrophobicity and influence its reactivity compared to other dihydroxybenzenes. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications where other dihydroxybenzenes may not be as effective .
Properties
CAS No. |
88243-02-1 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,4-dibenzylbenzene-1,3-diol |
InChI |
InChI=1S/C20H18O2/c21-19-12-11-17(13-15-7-3-1-4-8-15)20(22)18(19)14-16-9-5-2-6-10-16/h1-12,21-22H,13-14H2 |
InChI Key |
ZASQHQANOCXQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


